1H-isochromene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-isochromene-1-carbaldehyde can be achieved through various methods. One efficient synthetic route involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is effective for synthesizing benzopyran-annulated pyrano derivatives . Another method involves the use of cytochrome P450 isoforms to epoxidize an oxepin, producing this compound as the major product .
Chemical Reactions Analysis
1H-isochromene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-isochromene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-isochromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The compound’s antiproliferative activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and division .
Comparison with Similar Compounds
1H-isochromene-1-carbaldehyde can be compared with other similar compounds, such as:
3-formylisocoumarin: Another isocoumarin derivative with similar structural features.
Benzopyran-annulated pyrano derivatives: These compounds share a similar benzopyran core structure and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
148679-89-4 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1H-isochromene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |
InChI Key |
XCNJKTGJKDKMEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Canonical SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Synonyms |
1H-2-Benzopyran-1-carboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.